molecular formula C26H25NO4 B8178143 N-Fmoc-3-ethyl-L-phenylalanine

N-Fmoc-3-ethyl-L-phenylalanine

Cat. No.: B8178143
M. Wt: 415.5 g/mol
InChI Key: ZHVUZQGSPAPSKT-DEOSSOPVSA-N
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Description

N-Fmoc-3-ethyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid. This protecting group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the formation of peptide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-3-ethyl-L-phenylalanine typically involves the reaction of 3-ethyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-3-ethyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Fmoc-3-ethyl-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-Fmoc-3-ethyl-L-phenylalanine involves the protection of the amino group during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the selective deprotection of the amino group without affecting other functional groups. This selective deprotection is crucial for the stepwise assembly of peptides in SPPS .

Comparison with Similar Compounds

Uniqueness: N-Fmoc-3-ethyl-L-phenylalanine is unique due to the presence of the ethyl group on the phenyl ring, which can influence the compound’s steric and electronic properties. This uniqueness can affect the compound’s reactivity and interactions in peptide synthesis and other chemical reactions .

Biological Activity

N-Fmoc-3-ethyl-L-phenylalanine (Fmoc-3-Et-Phe) is a derivative of phenylalanine that has gained attention in biochemical research due to its unique properties and applications in peptide synthesis. This article explores its biological activity, synthesis methods, and applications in various fields, supported by data tables and recent research findings.

Chemical Structure and Synthesis

This compound is synthesized by protecting the amino group of 3-ethyl-L-phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) group. The general reaction involves the use of Fmoc-Cl in the presence of a base such as sodium bicarbonate, typically conducted in organic solvents like dimethylformamide (DMF) or dioxane. The protection of the amino group is crucial for solid-phase peptide synthesis (SPPS), allowing for the selective formation of peptide bonds without interfering with other functional groups.

The primary biological activity of Fmoc-3-Et-Phe lies in its role as a building block in peptide synthesis. The Fmoc group is base-labile, enabling its removal under alkaline conditions, which facilitates the stepwise assembly of peptides. This property is essential for studying protein-protein interactions and enzyme-substrate interactions, making it valuable in both academic and pharmaceutical research.

Applications in Research

  • Peptide Synthesis : Fmoc-3-Et-Phe is widely used in SPPS to create peptides that can be utilized for various biological assays.
  • Drug Development : Its derivatives are being explored for their potential as therapeutic agents, particularly in developing peptide-based drugs targeting specific biological pathways.
  • Biological Assays : Research has shown that peptides synthesized using Fmoc-3-Et-Phe can exhibit significant biological activities, including enzyme inhibition and receptor binding.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of Fmoc-3-Et-Phe derivatives in various biological contexts. Below are notable findings:

StudyFindings
Study on Mycobacterium Activity Derivatives of phenylalanine were screened for activity against Mycobacterium abscessus, showing promising results with MIC values between 6.25 - 12.5 μM .
Inhibition Studies Peptides containing Fmoc-3-Et-Phe showed substantial inhibition against pancreatic lipase, comparable to standard drugs like orlistat .
Enzyme Interaction Investigations into enzyme-substrate interactions revealed that peptides synthesized with Fmoc-3-Et-Phe could effectively bind to target enzymes, influencing their activity .

Properties

IUPAC Name

(2S)-3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-2-17-8-7-9-18(14-17)15-24(25(28)29)27-26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVUZQGSPAPSKT-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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